molecular formula C14H17NO4 B2663720 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate CAS No. 2418674-63-0

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

Cat. No.: B2663720
CAS No.: 2418674-63-0
M. Wt: 263.293
InChI Key: NTIBJYMYEBRMHZ-UHFFFAOYSA-N
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Description

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is known for its unique structure, which includes an azetidine ring, a benzyl group, and two ester functional groups

Preparation Methods

The synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl halides and esterification agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, which are crucial in its biological activity. The ester groups can also participate in hydrolysis reactions, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar compounds to 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate include:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    Benzyl azetidine-2-carboxylate: Similar structure but lacks the dimethyl groups.

    Dimethyl azetidine-2,2-dicarboxylate: Similar ester functionality but without the benzyl group.

The uniqueness of this compound lies in its combination of the azetidine ring, benzyl group, and ester functionalities, which provide it with distinct chemical and biological properties .

Properties

IUPAC Name

dimethyl 1-benzylazetidine-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIBJYMYEBRMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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